1-Ethynyl-5-fluoro-3-methyl-2-propoxybenzene
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Overview
Description
1-Ethynyl-5-fluoro-3-methyl-2-propoxybenzene is an aromatic organic compound with a unique structure that includes an ethynyl group, a fluorine atom, a methyl group, and a propoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Ethynyl-5-fluoro-3-methyl-2-propoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the use of a fluorinated benzene derivative as a starting material, which undergoes substitution reactions to introduce the ethynyl, methyl, and propoxy groups under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-Ethynyl-5-fluoro-3-methyl-2-propoxybenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkanes.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethynyl-5-fluoro-3-methyl-2-propoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Ethynyl-5-fluoro-3-methyl-2-propoxybenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to target proteins, affecting its overall biological activity.
Comparison with Similar Compounds
1-Ethynyl-5-fluoro-3-methyl-2-propoxybenzene can be compared with other similar compounds such as:
1-Ethynyl-3-fluoro-5-methylbenzene: This compound has a similar structure but lacks the propoxy group, which can affect its reactivity and applications.
1-Ethynyl-4-fluoro-2-methylbenzene:
1-Ethynyl-2-fluoro-5-methylbenzene: Another similar compound with a different arrangement of substituents, which can influence its reactivity and applications.
The unique combination of substituents in this compound makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-ethynyl-5-fluoro-3-methyl-2-propoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c1-4-6-14-12-9(3)7-11(13)8-10(12)5-2/h2,7-8H,4,6H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZORGZXQERGSHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1C)F)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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